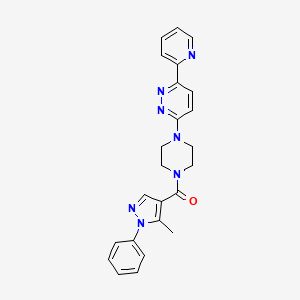
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrazole-substituted heterocycle . Pyrazole rings are prominent structural motifs found in numerous pharmaceutically active compounds . They play an essential role in many biologically active compounds and represent an interesting template for combinatorial as well as medicinal chemistry .
Synthesis Analysis
The compound can be synthesized from the reaction of 4-acetyl-5-methyl-1-phenyl-1H-pyrazole with N,N-dimethylformamide dimethyl acetal (DMF-DMA) . This compound has been reported as a useful precursor for the synthesis of many interesting heterocycles .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring as a key structural motif . The pyrazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
This compound reacts with hydrazine, hydroxylamine, guanidine, and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives, respectively . It also reacts with benzoquinone, naphthoquinone, and N-benzoylglycine to give the corresponding benzofuran and pyrazolylpyranone derivatives .Physical and Chemical Properties Analysis
The IR spectra of the products were free of a carbonyl function . In addition, compound exhibited an absorption band at 3425 cm−1 due to a NH function . The 1H NMR spectrum of the same compound revealed a singlet signal at δ 2.61 due to methyl protons, two doublet signals at δ 6.46 and 7.70 (J = 2.33 Hz) due to pyrazole protons, a singlet signal at δ 8.05 due to pyrazole-3H and D2O-exchangeable signal at δ 12.81 due to the NH proton, in addition to an aromatic multiplet at δ 7.42–7.55 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research efforts have focused on the synthesis and detailed characterization of novel pyrazole, pyridazinone, and other heterocyclic derivatives. For instance, studies have demonstrated the synthesis of various pyrazole and isoxazole derivatives, aiming to explore their antibacterial and antifungal properties. These compounds are synthesized and characterized using techniques such as IR, NMR, and mass spectral analysis, indicating a strong interest in developing new molecules with potential biological activities (Sanjeeva et al., 2022).
Biological Activities
Antimicrobial Activity
A significant portion of the research has been dedicated to evaluating the antimicrobial efficacy of synthesized compounds. For example, novel 1,5-disubstituted pyrazole and isoxazole derivatives have shown promising antibacterial and antifungal activities against a variety of pathogens. This indicates the potential of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).
Anticancer and Anti-inflammatory Agents
Compounds derived from pyrazole cores have also been investigated for their anticancer and anti-inflammatory properties. These studies aim to identify new therapeutic agents by synthesizing and testing various derivatives for their biological activities. For instance, certain pyrazole derivatives have been evaluated for their potential as anticancer agents, showing activity against cancer cell lines, thus highlighting their relevance in cancer research (Katariya et al., 2021).
Mechanistic Studies and Molecular Docking
Further research includes mechanistic studies and molecular docking to understand how these compounds interact with biological targets. These studies are crucial for the development of drugs with specific modes of action, such as sodium channel blockers and anticonvulsant agents. Through computational methods, researchers are able to predict the binding affinity and interaction patterns of these compounds with target receptors, providing insights into their potential therapeutic applications (Malik & Khan, 2014).
Propiedades
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N7O/c1-18-20(17-26-31(18)19-7-3-2-4-8-19)24(32)30-15-13-29(14-16-30)23-11-10-22(27-28-23)21-9-5-6-12-25-21/h2-12,17H,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFYMPXTCFZKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2724754.png)
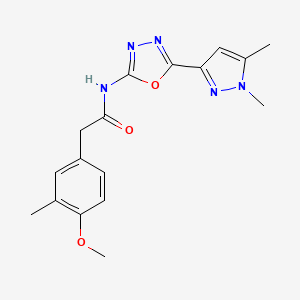
![8-Tert-butyl-3-(2-oxo-2-piperidin-1-ylethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2724756.png)
![N-[2-Methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2724758.png)
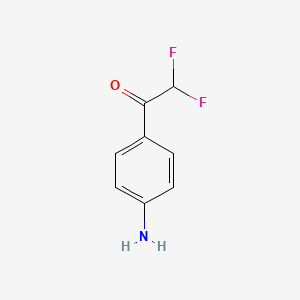
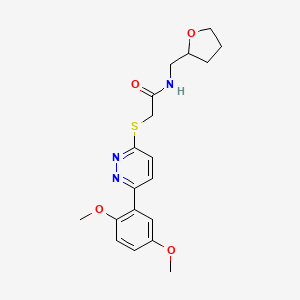
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)

![N-(4-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2724770.png)
![[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2724771.png)
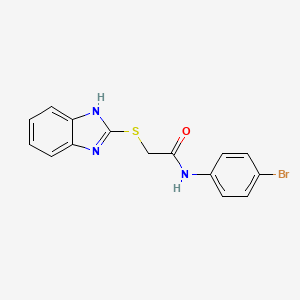
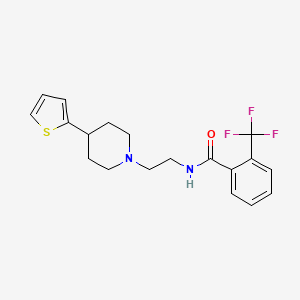
![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)
![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)
